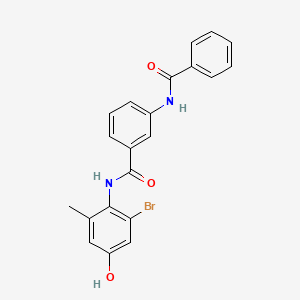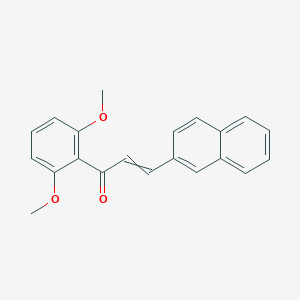![molecular formula C13H8Br2INO B12613267 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one CAS No. 649560-29-2](/img/structure/B12613267.png)
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, iodine, and aniline groups
Métodos De Preparación
The synthesis of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF), an eco-friendly solvent . The protected intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the bromine and iodine atoms .
Análisis De Reacciones Químicas
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Heck cross-coupling reactions facilitated by palladium nanocrystals on covalent organic frameworks (COFs), leading to the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, methyllithium, and tert-butylsilyl chloride. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms and aniline group enable it to form strong interactions with biological molecules, potentially affecting various pathways. detailed studies on its exact mechanism of action and molecular targets are still ongoing .
Comparación Con Compuestos Similares
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one can be compared with similar compounds such as:
4-Bromoaniline: A simpler compound with a single bromine atom, used as an intermediate in organic synthesis.
4-Bromo-2,6-dimethylaniline: Another brominated aniline derivative with different substitution patterns.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: A compound with a similar bromine substitution but different functional groups.
Propiedades
Número CAS |
649560-29-2 |
|---|---|
Fórmula molecular |
C13H8Br2INO |
Peso molecular |
480.92 g/mol |
Nombre IUPAC |
4-bromo-2-[(4-bromophenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C13H8Br2INO/c14-9-1-3-11(4-2-9)17-7-8-5-10(15)6-12(16)13(8)18/h1-7,18H |
Clave InChI |
XOFPBBFNPNVQNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


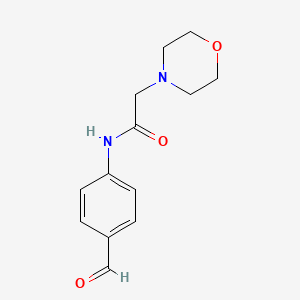
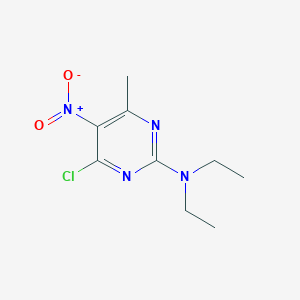
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
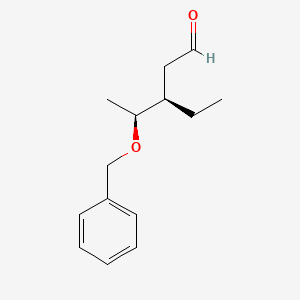

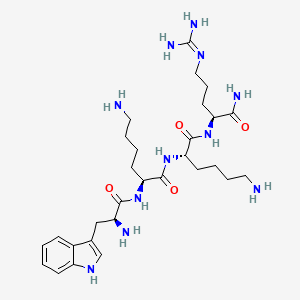
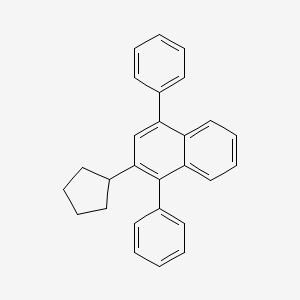

![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
